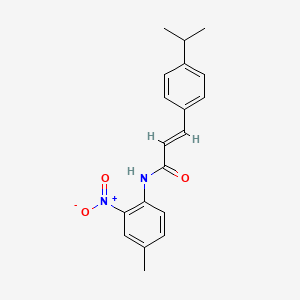
3-(4-isopropylphenyl)-N-(4-methyl-2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-isopropylphenyl)-N-(4-methyl-2-nitrophenyl)acrylamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IPAN and is a type of acrylamide derivative.
Aplicaciones Científicas De Investigación
IPAN has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been studied extensively for its potential use as a drug candidate for the treatment of various diseases. IPAN has also been used as a fluorescent probe for the detection of biological molecules.
Mecanismo De Acción
The mechanism of action of IPAN is not fully understood. However, it has been suggested that it may target specific enzymes or receptors involved in various biological processes. IPAN has been shown to inhibit the activity of certain enzymes and to modulate the expression of certain genes.
Biochemical and Physiological Effects:
IPAN has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and to reduce the proliferation of cancer cells. IPAN has also been found to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IPAN in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, one limitation of using IPAN is its potential toxicity. Careful handling and disposal of IPAN are necessary to avoid any harmful effects.
Direcciones Futuras
There are several future directions for the research of IPAN. One potential area of research is the development of IPAN-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Another area of research is the use of IPAN as a fluorescent probe for the detection of biomolecules in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of IPAN and its potential side effects.
Conclusion:
In conclusion, IPAN is a compound that has shown great potential for various scientific research applications. Its synthesis method has been optimized to achieve high purity and yield. IPAN exhibits various biological activities and has been studied extensively for its potential use as a drug candidate. Further research is needed to fully understand the mechanism of action of IPAN and its potential applications in various fields.
Métodos De Síntesis
The synthesis of IPAN involves the reaction of 4-isopropylphenylacetic acid with 4-methyl-2-nitrobenzaldehyde in the presence of acetic anhydride. The resulting intermediate is then reacted with acryloyl chloride to yield IPAN. This synthesis method has been optimized to achieve a high yield of IPAN with a purity of over 95%.
Propiedades
IUPAC Name |
(E)-N-(4-methyl-2-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)16-8-5-15(6-9-16)7-11-19(22)20-17-10-4-14(3)12-18(17)21(23)24/h4-13H,1-3H3,(H,20,22)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJADBHLNMKYHA-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

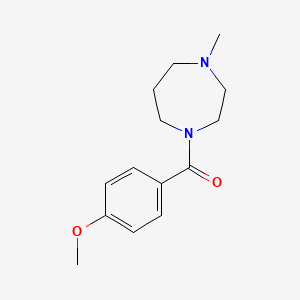

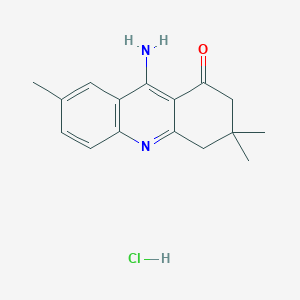
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5494888.png)
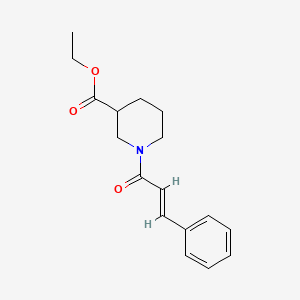
![5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5494896.png)
![3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5494898.png)
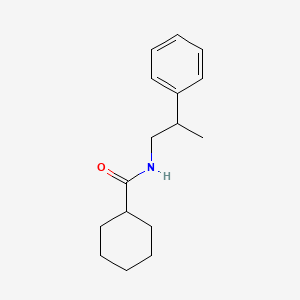
![N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5494911.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)
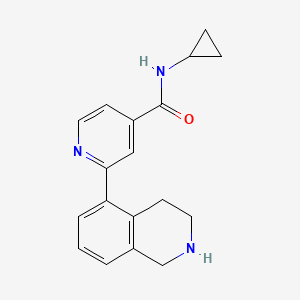
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494921.png)
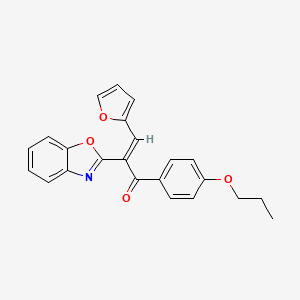
![6-methyl-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5494948.png)